molecular formula C15H24ClNO B13736021 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride CAS No. 14434-31-2

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride

Cat. No.: B13736021
CAS No.: 14434-31-2
M. Wt: 269.81 g/mol
InChI Key: JWAPCLSDXWURHJ-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a naphthalene ring system and an isopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Naphthalene Ring System: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.

    Introduction of the Isopropylamino Group: This step often involves reductive amination, where an aldehyde or ketone intermediate reacts with isopropylamine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Controlled Temperature and Pressure: To maintain the integrity of the compound.

    Use of Catalysts: To accelerate the reaction rates.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction could produce tetrahydronaphthalenes.

Scientific Research Applications

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol: Lacks the isopropylamino group, leading to different chemical properties.

    1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol and isopropylamino groups.

    Isopropylamine: A basic amine without the naphthalene ring system.

Uniqueness

2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is unique due to its combination of a naphthalene ring system and an isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

14434-31-2

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

[2-hydroxy-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-6,11,14-17H,7-10H2,1-2H3;1H

InChI Key

JWAPCLSDXWURHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CC(C1CCC2=CC=CC=C2C1)O.[Cl-]

Origin of Product

United States

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